molecular formula C23H25NO2 B5851039 (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine

(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine

Cat. No. B5851039
M. Wt: 347.4 g/mol
InChI Key: ICKXYGHKEPMZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine, also known as MDA-19, is a synthetic cannabinoid that was first developed in the 1990s. It belongs to the family of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MDA-19 has been found to have potential therapeutic applications due to its ability to selectively target the CB2 receptor, which is primarily expressed in immune cells.

Mechanism of Action

(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine is a selective CB2 receptor agonist, which means it binds to and activates the CB2 receptor. The CB2 receptor is primarily expressed in immune cells, and activation of this receptor has been shown to have anti-inflammatory and immunomodulatory effects. (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has been found to have high selectivity for the CB2 receptor, with little to no activity at the CB1 receptor, which is primarily expressed in the brain.
Biochemical and Physiological Effects
(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has been found to have potent anti-inflammatory effects, which are mediated through the activation of the CB2 receptor. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the migration of immune cells to sites of inflammation. (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has also been found to have analgesic effects, and has been shown to reduce pain in animal models of neuropathic pain. Additionally, (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has been found to have anti-cancer effects, and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has several advantages for use in lab experiments. It is a highly selective CB2 receptor agonist, which allows for specific targeting of the CB2 receptor without affecting the CB1 receptor. This makes it a useful tool for studying the role of the CB2 receptor in various biological processes. Additionally, (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has been extensively studied and optimized for synthesis, which allows for consistent and reliable production of the compound.
One limitation of (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine is its relatively low potency compared to other synthetic cannabinoids. This may limit its usefulness in certain applications, particularly those requiring high doses of the compound. Additionally, (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has not been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic applications in humans.

Future Directions

There are several future directions for research on (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine. One area of interest is the potential use of (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine in the treatment of inflammatory and autoimmune diseases, particularly those affecting the central nervous system. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and analgesic effects of (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine, as well as its potential as an anti-cancer agent. Finally, more studies are needed to fully characterize the pharmacokinetics and safety profile of (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine in humans.

Synthesis Methods

The synthesis of (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine involves several steps, including the condensation of 4-methoxy-3-biphenylcarboxylic acid with 4-methoxy-2,5-dimethylbenzylamine, followed by a series of reactions to form the final product. The synthesis of (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has been extensively studied and optimized by several research groups, resulting in improved yields and purity of the final product.

Scientific Research Applications

(4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been found to have potent anti-inflammatory effects in vitro and in vivo, and has shown promise in animal models of multiple sclerosis, rheumatoid arthritis, and colitis. (4-methoxy-3-biphenylyl)(4-methoxy-2,5-dimethylbenzyl)amine has also been investigated for its potential as an analgesic and anti-cancer agent.

properties

IUPAC Name

2-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-16-13-23(26-4)17(2)12-20(16)15-24-21-14-19(10-11-22(21)25-3)18-8-6-5-7-9-18/h5-14,24H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKXYGHKEPMZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-5-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.